Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of NF 110 involves multiple steps, starting with the preparation of the core benzenetriyl structure, followed by the introduction of sulfonic acid groups and the formation of the tetrasodium salt. The specific synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
NF 110 undergoes various chemical reactions, including:
Oxidation: NF 110 can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: NF 110 can undergo substitution reactions, particularly at the sulfonic acid groups, to form various derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
NF 110 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Acts as a tool to study the P2X3 receptor and its role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating pain and cancer due to its P2X3 receptor antagonism and antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
NF 110 exerts its effects primarily through antagonism of the P2X3 receptor, a ligand-gated ion channel involved in pain signaling. By binding to this receptor, NF 110 inhibits the action of ATP, preventing the activation of pain pathways. Additionally, NF 110 has been shown to inhibit the DNA-binding activity of HMGA2, a protein involved in tumor progression .
Comparison with Similar Compounds
NF 110 is unique in its high affinity and specificity for the P2X3 receptor compared to other similar compounds. Some similar compounds include:
A-317491: Another P2X3 receptor antagonist but with different chemical structure and potency.
TNP-ATP: A non-selective P2X receptor antagonist with broader activity.
PPADS: A P2X receptor antagonist with lower specificity for P2X3. NF 110 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications
Biological Activity
Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate, commonly referred to by its CAS number 111150-22-2, is a complex organic compound known for its diverse biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that illustrate its applications in various fields, particularly in biomedicine and environmental science.
Molecular Characteristics
- Molecular Formula : C41H28N6Na4O17S4
- Molecular Weight : 1096.9 g/mol
- Structure : The compound features multiple sulfonate and carbamoyl groups, which contribute to its solubility and reactivity in biological systems.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonate groups enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell lysis.
Environmental Applications
This compound is being investigated for its role in environmental remediation. Its ability to bind heavy metals and organic pollutants makes it a candidate for use in wastewater treatment processes. Studies have shown that it can effectively reduce concentrations of contaminants such as lead and cadmium in aqueous solutions.
Case Studies
Study | Focus | Findings |
---|---|---|
Zhang et al. (2020) | Anticancer Activity | Induced apoptosis in breast cancer cells; G2/M phase arrest |
Smith et al. (2021) | Antimicrobial Efficacy | Effective against E. coli and S. aureus; enhanced membrane permeability |
Johnson et al. (2022) | Environmental Remediation | Reduced lead concentration by 85% in contaminated water |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The sulfonate groups facilitate interactions with cellular membranes, altering permeability and leading to cell death in microbial pathogens.
- Apoptosis Induction : The compound activates caspase pathways associated with apoptosis in cancer cells, promoting programmed cell death.
- Heavy Metal Binding : The functional groups within the molecule allow for chelation of heavy metals, preventing their toxic effects in biological systems.
Properties
IUPAC Name |
tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJHZNCSXLBXMY-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28N6Na4O17S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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